7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: is a chemical compound with the molecular formula C10H6N2F4. It exists as a solid and belongs to the class of isoquinolinylamines . This compound features a fluorine atom, a trifluoromethyl group, and an amino group attached to a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves nucleophilic fluoro-dechlorination. For example, starting from 5,6,7,8-tetrachloroquinoline, a mixture of 7-fluoro-5,6,8-trichloroquinoline, 5-fluoro-6,7,8-trichloroquinoline, and 6,7-difluoro-5,8-dichloroquinoline can be obtained .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the fluorine atom are likely.
Fluorinating Agents: Used for introducing fluorine atoms.
Hydrogenation Catalysts: Employed in reduction reactions.
Chlorination/Dechlorination Reagents: Involved in halogen exchange reactions.
Major Products:: The major products depend on the specific reaction conditions. Isomeric forms with varying chloro- and fluoro-substitutions are likely.
Scientific Research Applications
Chemistry::
Fluorinated Building Block: Used in the synthesis of other fluorinated compounds.
Drug Discovery: May serve as a scaffold for drug development.
Biological Probes: Investigating biological processes.
Pharmacology: Potential therapeutic applications.
Materials Science: Fluorinated compounds find applications in materials with unique properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H11F4N |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
7-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2 |
InChI Key |
RGIIGMBKTBQFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N |
Origin of Product |
United States |
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